molecular formula C16H24N2O4 B2532927 (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 109075-73-2

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No. B2532927
CAS RN: 109075-73-2
M. Wt: 308.378
InChI Key: CEWGAKSJXWSJMA-AWEZNQCLSA-N
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Description

Synthesis Analysis

Carbamates can be synthesized through a process called carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . The process can be facilitated by various catalysts and does not require an inert atmosphere .


Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .

Scientific Research Applications

Antimitotic Agents and Biological Activity

Research by Temple and Rener (1992) examined derivatives of this compound, particularly the S- and R-isomers, and found them to be active in several biological systems. The S-isomer was more potent than the R-isomer, suggesting its potential use in antimitotic agents and other biological applications (Temple & Rener, 1992).

Synthesis and Analgesic Activity

A study by Rádl et al. (2000) focused on synthesizing derivatives of 1-Benzofurans and 1-Benzothiophenes, including methylation of related carbamates. This research contributes to understanding the compound's role in synthesizing analgesic agents (Rádl et al., 2000).

Ferrocene Compounds and Synthesis

Barišić et al. (2002) explored the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives, including the transformation of corresponding benzyl carbamate. This study contributes to the understanding of this compound's role in the synthesis of complex ferrocene structures (Barišić et al., 2002).

Electrophilic Amination and Acetamidation

Velikorodov et al. (2020) conducted research on electrophilic amination of related carbamates, indicating this compound's potential application in the synthesis of specialized amines (Velikorodov et al., 2020).

Photodynamic Therapy and Cancer Treatment

Pişkin et al. (2020) synthesized derivatives for use in photodynamic therapy, highlighting the potential of this compound in the development of photosensitizers for cancer treatment (Pişkin et al., 2020).

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) investigated the use of a related compound as a photoiniferter in nitroxide-mediated photopolymerization, showing its application in advanced polymerization techniques (Guillaneuf et al., 2010).

Tubulin Assembly Inhibitors

Cheung et al. (1987) synthesized carbamates enriched with 13C for studying tubulin assembly, indicating the compound's relevance in biochemistry and cellular biology research (Cheung et al., 1987).

Mechanism of Action

The mechanism of action of carbamates involves the reaction of amines with organic carbonates such as dimethyl carbonate . This is an environmentally benign synthetic route to N-alkyl carbamate .

Safety and Hazards

Carbamates, in general, can pose certain safety and health hazards. For instance, methyl carbamate, a type of carbamate, is classified as a skin irritant, eye irritant, respiratory irritant, and is suspected of causing cancer .

Future Directions

The future of carbamate research lies in developing more environmentally friendly and efficient synthesis methods . For example, the use of dimethyl carbonate as a safe, clean, and green carbamoylating agent has been explored . This opens a rational way to design new synthesis strategies .

properties

IUPAC Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(2)10-14(15(19)18(3)21-4)17-16(20)22-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,17,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGAKSJXWSJMA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

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